Scientific Field: Biochemistry, specifically in the area of RNA solid-phase synthesis.
Application Summary: “(Triisopropylsiloxy)methyl chloride” is used in the synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.
Methods of Application: The synthesis of 2′-O-TBDMS- and 2′-O-TOM protected m3C phosphoramidites with N4-acetyl protection of the nucleobase is practical and high-yielding.
Results or Outcomes: The synthesized N4-acetylated 3-methylcytidine phosphoramidites can be used for solid-phase synthesis of m3C containing RNA.
Scientific Field: Chemistry, specifically in the area of chemical synthesis.
Application Summary: “(Triisopropylsiloxy)methyl chloride” is used in chemical synthesis.
Methods of Application: After the paraformaldehyde solid disappears, the reaction is completed. After the reaction, add water 100ml n-hexane, the organic phase separation of (isopropoxy silicon) methyl chloride crude.
(Triisopropylsiloxy)methyl chloride, with the chemical formula CHClOSi and CAS number 217300-17-9, is a colorless liquid that is primarily utilized in organic synthesis. This compound features a triisopropylsiloxy group, which contributes to its unique properties, including enhanced solubility and reactivity in various
While specific biological activity data for (triisopropylsiloxy)methyl chloride is limited, compounds containing silicon have been studied for their potential biological effects. Some silicon-containing compounds exhibit antimicrobial properties, but the biological implications of (triisopropylsiloxy)methyl chloride specifically remain underexplored. Caution is advised as it may cause skin and eye irritation upon exposure .
Several methods exist for synthesizing (triisopropylsiloxy)methyl chloride:
(Triisopropylsiloxy)methyl chloride finds applications in various fields:
Several compounds share structural or functional similarities with (triisopropylsiloxy)methyl chloride. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Trimethylchlorosilane | CHClSi | Simpler structure; widely used as a silane coupling agent. |
Triethoxysilane | CHOSi | Contains ethoxy groups; used for surface modification. |
Dimethyldichlorosilane | CHClSi | Two chlorine atoms; used in silicone polymer synthesis. |
Uniqueness: (Triisopropylsiloxy)methyl chloride's triisopropylsiloxy group distinguishes it from other silanes by providing enhanced steric bulk and solubility properties, making it particularly useful in specialized organic synthesis applications .